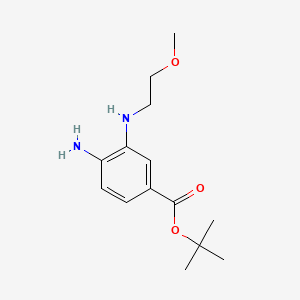
3-(4-(Chloromethyl)phenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Chloromethyl)phenyl)pyridine is an organic compound that belongs to the class of aromatic heterocyclic compounds It consists of a pyridine ring substituted with a 4-(chloromethyl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Chloromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-(chloromethyl)benzyl chloride with pyridine under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
3-(4-(Chloromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-(4-methylphenyl)pyridine.
科学研究应用
3-(4-(Chloromethyl)phenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
作用机制
The mechanism of action of 3-(4-(Chloromethyl)phenyl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological functions .
相似化合物的比较
Similar Compounds
3-(4-Methylphenyl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)phenylpyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
3-(4-(Chloromethyl)phenyl)pyridine is unique due to the presence of both a pyridine ring and a chloromethyl group, which confer distinct reactivity and potential for diverse applications in various fields .
属性
分子式 |
C12H10ClN |
|---|---|
分子量 |
203.67 g/mol |
IUPAC 名称 |
3-[4-(chloromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H10ClN/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8H2 |
InChI 键 |
HGFCMGPMAOZZAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


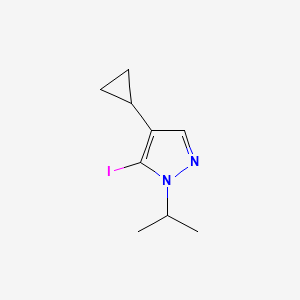
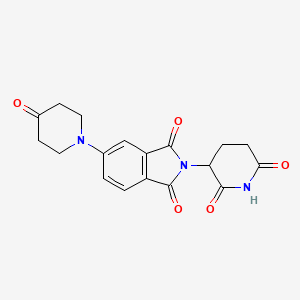
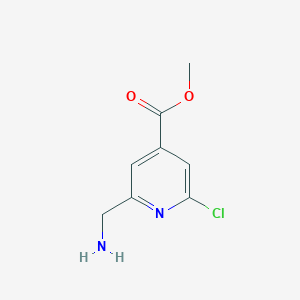

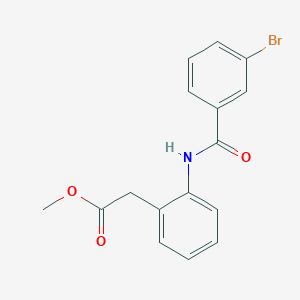
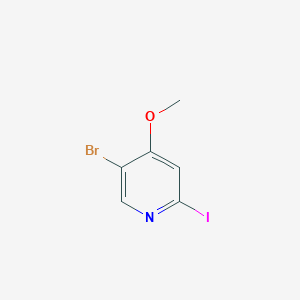
![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)

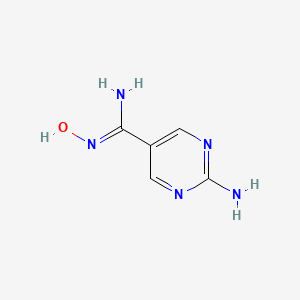
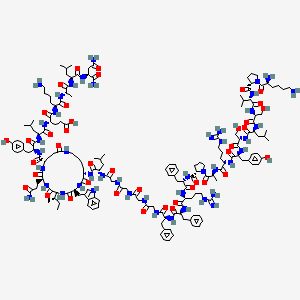
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)


